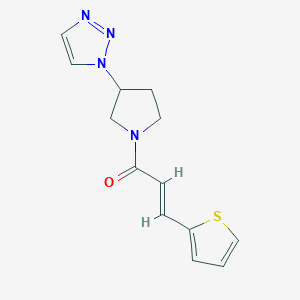
(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H14N4OS and its molecular weight is 274.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a compound featuring a triazole and pyrrolidine moiety, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
The molecular formula of the compound is C13H14N4OS with a molecular weight of 274.34 g/mol. Its structure includes a thiophene ring and a triazole group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4OS |
| Molecular Weight | 274.34 g/mol |
| CAS Number | 2034998-13-3 |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety often exhibit notable antimicrobial properties. For instance, studies have shown that related triazole derivatives can inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. An investigation into similar compounds demonstrated effective inhibition against ESKAPE pathogens, which are known for their multidrug resistance .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. Notably, triazole-containing compounds have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For example, analogs of this compound have shown promising results against human glioblastoma cells (U-251 MG), indicating a possible mechanism involving apoptosis induction in cancer cells .
Enzyme Inhibition
The inhibition of specific enzymes is another area where this compound shows promise. Triazole derivatives have been studied for their ability to inhibit sphingosine kinase (SphK), an enzyme implicated in cancer progression and inflammation. The evaluation of new analogs for SphK inhibition has highlighted the importance of structural modifications in enhancing potency .
Case Studies and Research Findings
- Antimicrobial Screening : A study focused on various triazole derivatives found that modifications to the triazole ring significantly affected antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhanced activity against resistant strains .
- Cytotoxicity Assays : In vitro tests on U-251 MG glioblastoma cells revealed that specific analogs of the compound could reduce cell viability significantly. The mechanism was linked to the induction of apoptosis through caspase activation .
- Enzyme Interaction Studies : Computational docking studies have suggested that this compound binds effectively to the active site of SphK, indicating its potential as a therapeutic agent in targeting sphingosine pathways .
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-13(4-3-12-2-1-9-19-12)16-7-5-11(10-16)17-8-6-14-15-17/h1-4,6,8-9,11H,5,7,10H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGODIUIELGQEC-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2C=CN=N2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














